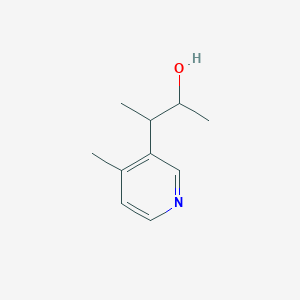
3-(4-Methylpyridin-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a methyl group at the 4-position and a butan-2-ol chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)butan-2-ol typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the butan-2-ol moiety. One common method is the alkylation of 4-methylpyridine with a suitable alkyl halide, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce intermediate compounds to the final alcohol. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common in such processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group or the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-3-yl)butan-2-one.
Reduction: Formation of 3-(4-Methylpyridin-3-yl)butane.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methylpyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-3-yl)butan-2-ol: Similar structure with a different position of the methyl group.
3-(4-Methylpyridin-2-yl)butan-2-ol: Similar structure with a different position of the butan-2-ol chain.
4-Methyl-2-(pyridin-3-yl)butan-2-ol: Similar structure with a different position of the pyridine ring.
Uniqueness
3-(4-Methylpyridin-3-yl)butan-2-ol is unique due to the specific positioning of the methyl group and the butan-2-ol chain on the pyridine ring
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(4-methylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-11-6-10(7)8(2)9(3)12/h4-6,8-9,12H,1-3H3 |
InChI Key |
VKPJHCFPQKGZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


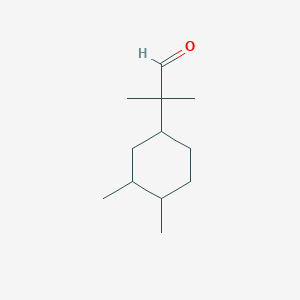

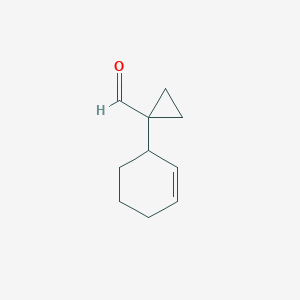
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
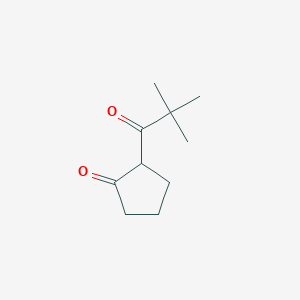
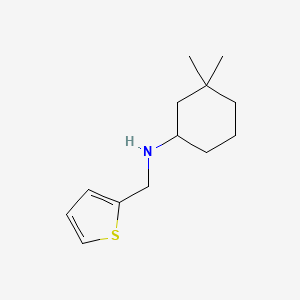

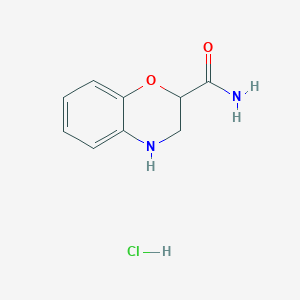
amine](/img/structure/B13305093.png)

![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
